molecular formula C20H16BrN3 B11442487 6-bromo-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

6-bromo-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11442487
M. Wt: 378.3 g/mol
InChI Key: MAHTVJRNRPYCAM-UHFFFAOYSA-N
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Description

6-bromo-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-bromo-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a phenyl group, and an imidazo[1,2-a]pyridine core makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16BrN3

Molecular Weight

378.3 g/mol

IUPAC Name

6-bromo-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H16BrN3/c1-14-7-5-6-10-17(14)22-20-19(15-8-3-2-4-9-15)23-18-12-11-16(21)13-24(18)20/h2-13,22H,1H3

InChI Key

MAHTVJRNRPYCAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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